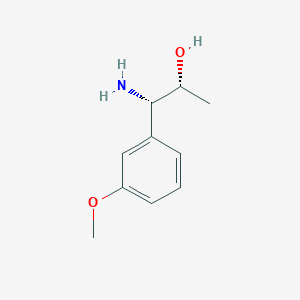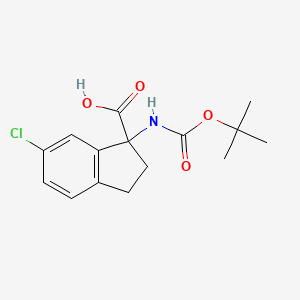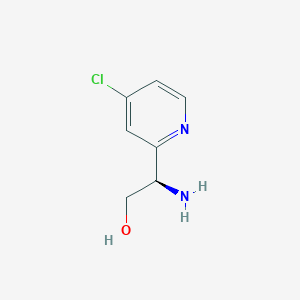
(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chemical compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a chlorine atom and an amino group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium, potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dechlorinated or modified amino alcohol.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. The chlorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Amino-2-(4-fluoro(2-pyridyl))ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
2-Amino-2-(4-chloro(3-pyridyl))ethan-1-ol: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Uniqueness
(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. The combination of the amino alcohol functionality with the chloropyridine moiety provides a versatile scaffold for the development of new compounds with potential biological activity.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-5-1-2-10-7(3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
InChIキー |
JTYYOJIFZABMKM-LURJTMIESA-N |
異性体SMILES |
C1=CN=C(C=C1Cl)[C@H](CO)N |
正規SMILES |
C1=CN=C(C=C1Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)

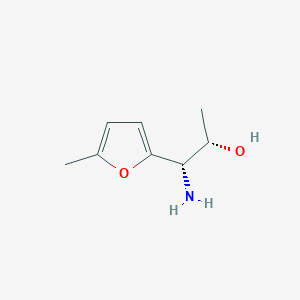
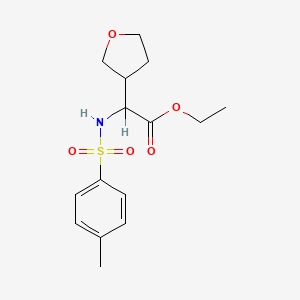
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)
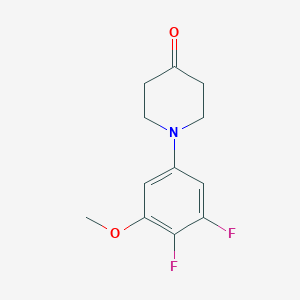
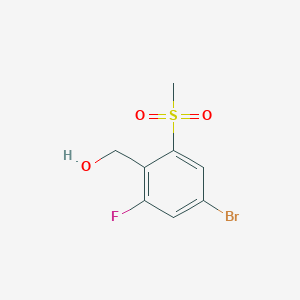
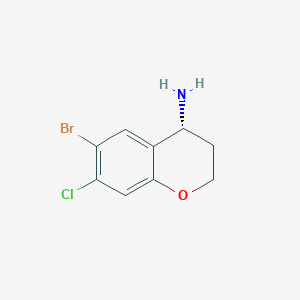
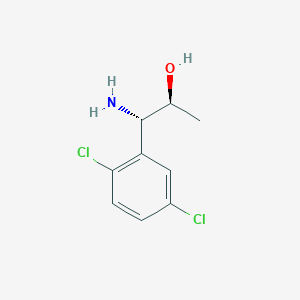
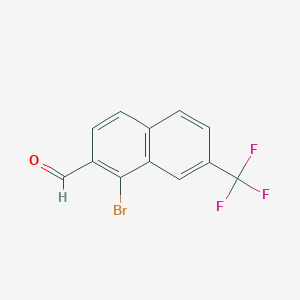
![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
